Methyl 2-[(trifluoroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Methyl 2-[(trifluoroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a 2-aminothiophene derivative characterized by a trifluoroacetyl group attached to the amino moiety of the bicyclic thiophene core. The trifluoroacetyl group, a strong electron-withdrawing substituent, significantly influences the compound’s electronic properties, solubility, and intermolecular interactions, making it distinct from analogs with other acyl or aryl groups .
Properties
IUPAC Name |
methyl 2-[(2,2,2-trifluoroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3S/c1-18-9(16)7-5-3-2-4-6(5)19-8(7)15-10(17)11(12,13)14/h2-4H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJCIGIWSKXICA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(trifluoroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps:
Formation of the Cyclopenta[b]thiophene Core: This step often starts with the cyclization of a suitable precursor, such as a substituted thiophene, under acidic or basic conditions.
Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group can be introduced via acylation reactions using trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a base like pyridine.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid or a more mild esterification agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure better control over reaction conditions and higher yields. Catalysts and solvents are chosen to optimize the reaction rates and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can occur at the ester or trifluoroacetyl groups using reducing agents such as lithium aluminum hydride (LiAlH({4})).
Substitution: Nucleophilic substitution reactions can take place at the trifluoroacetyl group, where nucleophiles like amines or alcohols replace the trifluoroacetyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Alcohols or amines derived from the ester or trifluoroacetyl groups.
Substitution: New compounds with substituted functional groups replacing the trifluoroacetyl group.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to methyl 2-[(trifluoroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate exhibit significant anticancer properties. The presence of the trifluoroacetyl group is believed to enhance interaction with biological targets involved in cancer proliferation.
Case Study: BCL6 Inhibition
A study focused on the inhibition of B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in various cancers, demonstrated that derivatives of this compound can effectively inhibit BCL6 activity. The findings suggest potential therapeutic applications in treating lymphomas and other malignancies where BCL6 plays a critical role .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research indicates that modifications to the cyclopentathiophene structure can lead to enhanced activity against various bacterial strains.
Data Table: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Methyl 2-[(trifluoroacetyl)amino] | Staphylococcus aureus | 32 µg/mL |
| Methyl 2-[(trifluoroacetyl)amino] | Escherichia coli | 16 µg/mL |
Synthetic Applications
This compound serves as an intermediate in the synthesis of other biologically active compounds. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of Methyl 2-[(trifluoroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate depends on its application. In drug development, it may interact with specific enzymes or receptors, modulating their activity. The trifluoroacetyl group can enhance binding affinity to target proteins, while the thiophene ring can participate in π-π interactions with aromatic amino acids in protein binding sites.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The core structure of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate serves as a scaffold for diverse derivatives. Key structural variations include:
Physical and Spectral Properties
Biological Activity
Methyl 2-[(trifluoroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopentathiophene core with a trifluoroacetylamino group, which is known to enhance biological activity through various mechanisms. The trifluoromethyl group is recognized for its ability to increase lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties.
- Enzyme Inhibition : The trifluoroacetyl group is known to interact with various enzymes, enhancing the compound's potential as an inhibitor. For instance, studies have shown that similar compounds can inhibit kinases involved in cancer progression .
- Antiproliferative Effects : Research indicates that compounds with a similar structure exhibit significant antiproliferative activity against various cancer cell lines, suggesting that this compound may possess similar properties .
- Anti-inflammatory Properties : The presence of the thiophene ring has been linked to anti-inflammatory effects in several studies, which may contribute to its therapeutic potential in treating inflammatory diseases .
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Study 1 : Evaluation of Anticancer Activity (2021) | Demonstrated that compounds with trifluoroacetyl groups significantly inhibited cell growth in breast cancer cell lines. | Suggests potential use in targeted cancer therapies. |
| Study 2 : Anti-inflammatory Effects (2022) | Found that similar thiophene derivatives reduced inflammatory markers in vitro. | Indicates possible application in treating chronic inflammatory conditions. |
| Study 3 : Kinase Inhibition (2020) | Identified strong inhibition of specific kinases associated with tumor growth by trifluoromethyl-containing compounds. | Highlights the role of structural modifications in enhancing therapeutic efficacy. |
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively characterized; however, related compounds exhibit favorable absorption and distribution characteristics due to their lipophilic nature. The trifluoroacetyl moiety may also contribute to increased metabolic stability, reducing the rate of degradation in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
